N-(diaminomethylideneamino)benzamide
Description
N-(Diaminomethylideneamino)benzamide is a benzamide derivative featuring a guanidine-like substituent (diaminomethylideneamino group) attached to the benzamide core.
Properties
CAS No. |
3679-92-3 |
|---|---|
Molecular Formula |
C8H10N4O |
Molecular Weight |
178.19 g/mol |
IUPAC Name |
N-(diaminomethylideneamino)benzamide |
InChI |
InChI=1S/C8H10N4O/c9-8(10)12-11-7(13)6-4-2-1-3-5-6/h1-5H,(H,11,13)(H4,9,10,12) |
InChI Key |
GNSLIAZAWYIOOE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NN=C(N)N |
Origin of Product |
United States |
Comparison with Similar Compounds
N-(6-Aminobenzo[d]thiazol-2-yl)Benzamide (ABTB)
- Structure: Features a benzothiazole ring with an amino group at position 6, linked to the benzamide moiety .
- Synthesis : Prepared via a two-step reaction involving nitration followed by reduction .
- Applications : Demonstrated corrosion inhibition properties due to electron-rich regions enhancing adsorption on metal surfaces .
- Characterization : FT-IR and NMR confirmed the structure, with ¹³C NMR data showing distinct signals for the benzothiazole and benzamide carbons (e.g., C=O at ~167 ppm) .
N-(2-Aminophenyl)Benzamide Derivatives
- Structure : A primary amine group at the ortho position of the phenyl ring .
- Applications : Designed as histone deacetylase 2 (HDAC2) inhibitors for cancer therapy. Key compounds like B2 and B10 showed binding energies of 83.7 and 76.7 kcal/mol, respectively, surpassing reference drugs SAHA and MS-275 .
- Mechanism : Hydrogen bonding with HDAC2 residues (Cys156, His146) critical for inhibition .
Radioiodinated N-(Dialkylaminoalkyl)Benzamides
- Structure: Alkylamino chains (e.g., diethylaminoethyl) with halogen substituents (iodine, bromine) .
- Applications: Melanoma imaging agents. Compounds 2 and 6 achieved tumor uptakes of 16.6% and 23.2% ID/g, respectively, attributed to metabolic stability and slow urinary excretion .
- Limitations : Lack of specific receptor-mediated uptake; melanin granule association dominates .
Nitazoxanide (NTZ)
N-(Anilinocarbonothioyl)Benzamide Derivatives
- Structure : Thiourea-linked aniline substituents .
- Applications : Antioxidant agents. Compounds A8 and H10 showed 86.6% and 87.7% inhibition in lipid peroxidation assays, outperforming vitamin E .
- Structure-Activity : Electron-donating groups (e.g., -OH, -OCH₃) enhance activity .
Comparative Data Table
Research Findings and Contradictions
- Biological Activity : While ABTB excels in corrosion inhibition, B2 and B10 prioritize anticancer activity via HDAC2 inhibition .
- Structural Determinants: Electron-withdrawing groups (e.g., -NO₂ in nitazoxanide) enhance antiparasitic activity, whereas electron-donating groups (-OH, -OCH₃) boost antioxidant effects .
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